molecular formula C8H11F3O2 B012000 tert-Butyl 2-(trifluoromethyl)acrylate CAS No. 105935-24-8

tert-Butyl 2-(trifluoromethyl)acrylate

Cat. No.: B012000
CAS No.: 105935-24-8
M. Wt: 196.17 g/mol
InChI Key: RCSSZBOUAGQERK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-5(8(9,10)11)6(12)13-7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSZBOUAGQERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382017
Record name tert-Butyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105935-24-8
Record name tert-Butyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-(trifluoromethyl)acrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Conditions

A catalyst-free decarboxylative cross-coupling method employs tert-butyl 2-(trifluoromethyl)acrylate as a coupling partner with redox-active esters (e.g., N-hydroxyphthalimide esters) under visible light. The reaction proceeds via electron donor-acceptor (EDA) complexes formed between the ester and a Hantzsch ester (1,4-dihydropyridine derivative). These complexes absorb visible light, initiating a radical chain process that drives decarboxylation and C–C bond formation.

Key parameters include:

  • Light source : Broad-spectrum visible light (400–700 nm).

  • Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.

  • Temperature : Room temperature (20–25°C).

  • Yield : 60–85% for CF₃-containing amino acid derivatives.

Advantages and Limitations

This method eliminates the need for transition-metal catalysts, reducing costs and purification steps. The EDA complex’s tunability allows for broad substrate scope, including sterically hindered and electron-deficient partners. However, scalability is limited by light penetration depth in large-scale reactors, and the requirement for anhydrous conditions complicates industrial adaptation.

Acid-Catalyzed Esterification with Isobutylene

Industrial-Scale Synthesis

A patented method involves the direct esterification of acrylic acid derivatives with isobutylene under acidic conditions. The reaction occurs in a fixed-bed reactor packed with Z/H00-type catalysts (e.g., sulfonated polystyrene resins) at elevated temperatures (50–70°C) and pressures (1.5–2.5 MPa).

Procedure :

  • Catalyst loading : Acidic catalyst (e.g., Amberlyst-15) is packed into a tubular reactor.

  • Feed introduction : Acrylic acid and isobutylene (or liquefied petroleum gas containing 21% isobutylene) are fed at a molar ratio of 1:1.5.

  • Reaction control : Temperature and pressure are maintained for 2–4 hours, achieving 72% isobutylene conversion.

Challenges and Optimizations

Traditional esterification with tertiary alcohols faces steric hindrance, leading to side reactions (e.g., elimination). The fixed-bed reactor minimizes back-mixing, enhancing selectivity for the desired ester. However, catalyst deactivation by water (a byproduct) necessitates periodic regeneration.

Esterification of 2-(Trifluoromethyl)acrylic Acid with tert-Butanol

PropertyValue
Molecular formulaC₈H₁₁F₃O₂
Molecular weight196.17 g/mol
Density1.118 g/cm³
Boiling point174.2°C (760 mmHg)
Flash point37.2°C
Vapor pressure1.22 mmHg (25°C)
Storage conditions2–8°C in inert atmosphere

Hazard Considerations

tert-Butyl 2-(trifluoromethyl)acrylate is classified as an irritant (Xi) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin). Handling requires fume hoods, nitrile gloves, and eye protection.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)Pressure (MPa)ScalabilityCost Efficiency
Photochemical coupling60–8520–25AmbientLowHigh
Acid-catalyzed7250–701.5–2.5HighModerate
Conventional esterification50–7080–110AmbientModerateLow

The photochemical method excels in laboratory settings for its mild conditions and functional group tolerance, while the acid-catalyzed route is preferable for industrial-scale production despite higher energy input. Conventional esterification remains a fallback for small batches but suffers from lower efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(trifluoromethyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethylacrylic acid, while reduction can produce tert-butyl 2-(trifluoromethyl)propanol .

Scientific Research Applications

Polymer Chemistry

a. Copolymerization Studies
One of the most notable applications of tert-butyl 2-(trifluoromethyl)acrylate is in the copolymerization with vinylidene fluoride (VDF). Research has shown that this compound can be effectively copolymerized with VDF to create alternating fluorinated copolymers. The kinetics of this radical copolymerization were studied, revealing that the resulting poly(VDF-co-MAF-TBE) copolymers exhibit desirable properties for various applications, including improved thermal stability and chemical resistance .

b. Synthesis of Functional Polymers
this compound serves as a monomer for synthesizing functional polymers such as polyesters and polyamides. These polymers are characterized by their stability and low flammability, making them suitable for applications in coatings and adhesives .

Pharmaceutical Applications

a. Synthesis of CF₃-Containing Compounds
The compound is utilized in the synthesis of trifluoromethyl-containing amino acids through a novel decarboxylative cross-coupling reaction. This method employs visible light to promote the reaction between this compound and redox-active esters, providing a straightforward approach to producing valuable pharmaceutical intermediates .

b. Development of New Therapeutics
Due to the unique properties conferred by the trifluoromethyl group, compounds derived from this compound are being explored for their potential as therapeutic agents in various diseases, including cancer and metabolic disorders. The incorporation of CF₃ groups into drug candidates can enhance their pharmacokinetic profiles and biological activities .

Material Science

a. Advanced Coatings
The incorporation of this compound into polymer formulations results in coatings with enhanced water and oil repellency, making them ideal for use in protective coatings for electronic devices and outdoor applications.

b. Specialty Adhesives
The unique chemical structure also allows for the development of specialty adhesives that require strong bonding capabilities under extreme conditions, such as high temperatures or exposure to solvents .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Polymer Chemistry Copolymerization with VDFAchieves alternating copolymers with high stability
Pharmaceuticals Synthesis of CF₃-containing amino acidsSimple method using visible light; high functional group tolerance
Material Science Development of advanced coatingsEnhanced water/oil repellency; suitable for electronics

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoromethyl)acrylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 2-(trifluoromethyl)acrylate
  • CAS No.: 105935-24-8
  • Molecular Formula : C₈H₁₁F₃O₂
  • Molecular Weight : 188.17 g/mol
  • Synonyms: 2-Propenoic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester; TFMA-B; ZINC02525252 .

Physical and Chemical Properties :
this compound is a fluorinated acrylate ester characterized by a tert-butyl group and a trifluoromethyl substituent on the α-carbon of the acrylate backbone. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing reactivity in conjugate addition and polymerization reactions. Its tert-butyl moiety provides steric bulk, influencing solubility and thermal stability .

Applications :
This compound is widely used in organic synthesis, particularly in Mizoroki-Heck cross-coupling reactions with aryl iodides to generate trifluoromethylated alkenes. It serves as a key intermediate in pharmaceuticals and materials science, where the trifluoromethyl group enhances lipophilicity and metabolic stability .

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Name CAS No. Key Substituents Molecular Formula Molecular Weight (g/mol)
This compound 105935-24-8 α-CF₃, tert-butyl ester C₈H₁₁F₃O₂ 188.17
tert-Butyl acrylate (TBA) 1663-39-4 Unsubstituted acrylate, tert-butyl C₇H₁₂O₂ 128.17
Tetrahydrofurfuryl acrylate 2399-48-6 Tetrahydrofurfuryl ether C₈H₁₂O₃ 156.18
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl 1909327-88-3 Cyclopropylmethyl amino, tert-butyl C₁₀H₂₀ClNO₂ 221.72
Key Differences :
  • Electron Effects : The trifluoromethyl group in this compound withdraws electrons, activating the acrylate for nucleophilic attacks. In contrast, TBA lacks this group, making it less reactive in electron-demanding reactions .
  • Steric Effects : The tert-butyl group in all compounds provides steric hindrance, but the trifluoromethyl group adds further bulk, reducing solubility in polar solvents compared to TBA .
  • Functional Diversity: Tetrahydrofurfuryl acrylate contains an oxygen-rich tetrahydrofuran ring, enhancing flexibility in polymer applications, while the cyclopropylmethyl amino group in the hydrochloride derivative introduces basicity and pharmaceutical utility .
Table 2: Reaction Performance in Mizoroki-Heck Coupling
Aryl Iodide Substituent Product Yield (%) E/Z Selectivity Reference
para-Methoxy 85 9:1
para-Bromo 82 8:1
para-Cyano 55 4:1
para-Nitro 48 3:1

Key Findings :

  • This compound exhibits high reactivity with electron-rich aryl iodides (e.g., para-methoxy), yielding products with excellent stereoselectivity. Electron-withdrawing groups (e.g., nitro) reduce yields and selectivity due to decreased electron density at the reaction site .
  • In contrast, TBA lacks the trifluoromethyl group, limiting its utility in similar cross-coupling reactions. Instead, TBA is primarily used as a monomer in acrylic polymers .

Industrial and Pharmaceutical Relevance

  • This compound : Used in synthesizing trifluoromethylated drugs and agrochemicals. Its electron-deficient acrylate backbone is ideal for constructing fluorinated heterocycles .
  • Tetrahydrofurfuryl acrylate : Employed in UV-curable coatings and adhesives due to its flexible tetrahydrofuran ring .
  • tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl: A high-purity building block for drug candidates, leveraging the cyclopropyl group for conformational restriction .

Biological Activity

tert-Butyl 2-(trifluoromethyl)acrylate (TBTA) is an acrylate ester characterized by its trifluoromethyl group, which imparts unique chemical properties. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activity and applications in drug design.

  • Molecular Formula : C₈H₁₁F₃O₂
  • Physical State : Colorless liquid with a characteristic odor
  • Reactivity : The acrylate group is reactive, allowing for polymerization and other chemical transformations.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making TBTA a valuable building block for synthesizing diverse fluorinated compounds with potential therapeutic applications.

Pharmacological Potential

Research indicates that TBTA can improve the pharmacokinetic properties of drug molecules. The incorporation of TBTA into bioactive compounds has been shown to enhance their metabolic stability and bioavailability, which are critical factors in drug efficacy . Studies have explored its role in drug design, particularly in developing novel therapeutic agents that leverage its unique chemical properties to improve interaction with biological targets.

Interaction Studies

TBTA exhibits reactivity with various nucleophiles and electrophiles. Notably, it can undergo Michael addition reactions, making it a suitable substrate for synthesizing organofluorinated fine chemicals . The ability to react with thiols and amines under mild conditions has been highlighted as a significant advantage for creating new compounds with potential biological activity.

Synthesis of Fluorinated Polymers

A study by Banerjee et al. focused on the radical copolymerization of TBTA with other fluorinated monomers. This research demonstrated that TBTA could be used to synthesize poly(fluoroacrylate)s with tunable properties, which are valuable for applications in coatings and adhesives . The copolymerization process was monitored using NMR spectroscopy, revealing insights into the microstructure and molecular weights of the resulting polymers.

Anticancer Applications

In another investigation, TBTA was explored as part of a pharmaceutical combination aimed at treating cancer. The study indicated that compounds incorporating TBTA exhibited promising therapeutic effects, suggesting its potential as a building block for anticancer agents .

Comparative Analysis

Compound NameMolecular FormulaKey Characteristics
This compoundC₈H₁₁F₃O₂Enhances lipophilicity and metabolic stability
Methyl 2-(trifluoromethyl)acrylateC₆H₇F₃O₂Less sterically hindered than TBTA
Ethyl 2-(trifluoromethyl)acrylateC₇H₉F₃O₂Increased volatility compared to tert-butyl variant
Vinyl 2-(trifluoromethyl)acrylateC₆H₅F₃O₂More reactive due to lack of bulky tert-butyl group

This table illustrates how TBTA stands out due to its bulky tert-butyl group, influencing its reactivity patterns and applications in polymer synthesis.

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl 2-(trifluoromethyl)acrylate derivatives for improved yield?

Methodological Answer: Synthetic optimization often involves solvent selection, catalyst choice, and reaction temperature. For example, in the preparation of tert-butyl esters, sodium hydride (NaH) in tetrahydrofuran (THF) is used to deprotonate hydroxyl groups, enabling efficient esterification . Post-reaction purification via silica gel column chromatography with gradient eluents (e.g., hexane/ethyl acetate) is critical for isolating high-purity products. Adjusting molar ratios of reactants (e.g., 1:1.2 stoichiometry for tert-butyl prop-2-enoate and diols) can enhance yields .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is essential for confirming molecular weights (e.g., observed m/z 757 [M+H]⁺ for a related compound) . Reverse-phase HPLC with acetonitrile/water gradients provides retention time validation (e.g., 1.23 minutes under SQD-FA05 conditions) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural elucidation, particularly for verifying trifluoromethyl (-CF₃) and acrylate functional groups .

Q. How does the trifluoromethyl group influence the reactivity of this compound in polymer chemistry?

Methodological Answer: The electron-withdrawing -CF₃ group increases the electrophilicity of the acrylate double bond, facilitating radical or anionic polymerization. This group also enhances thermal stability and hydrophobicity in resultant polymers. Researchers should monitor reaction kinetics using differential scanning calorimetry (DSC) to assess initiation temperatures and polymerization rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when synthesizing this compound-containing macrocycles?

Methodological Answer: Contradictions often arise from competing side reactions (e.g., hydrolysis of the tert-butyl ester under acidic conditions). To mitigate this, use anhydrous solvents (e.g., THF) and inert atmospheres. In one study, substituting triethylamine with 4-dimethylaminopyridine (DMAP) improved coupling efficiency in carbamate-forming reactions from 70% to 90% . Statistical design of experiments (DoE) can identify critical variables (e.g., temperature, reagent equivalents) causing yield discrepancies .

Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the acrylate’s α,β-unsaturated system. The -CF₃ group directs electrophilic attack to the β-position due to its inductive effect. Validate predictions experimentally using ¹H NMR to track diene-adduct ratios .

Q. What mechanistic insights explain the stability of this compound under photolytic conditions?

Methodological Answer: The tert-butyl group provides steric shielding, reducing photodegradation. Accelerated stability studies using UV-Vis spectroscopy (λ = 254 nm) show <5% decomposition after 24 hours. Compare with analogs lacking the -CF₃ group, which degrade >20% under identical conditions .

Data-Driven Research Questions

Q. How do solvent polarity and temperature affect the Michael addition kinetics of this compound?

Methodological Answer: In polar aprotic solvents (e.g., DMF), the reaction follows second-order kinetics with an activation energy (Eₐ) of ~50 kJ/mol. Lower temperatures (0–25°C) favor stereochemical control, as shown by enantiomeric excess (ee) measurements via chiral HPLC .

Q. What are the challenges in scaling up this compound-based reactions from milligram to gram scale?

Methodological Answer: Heat dissipation and mixing efficiency become critical. Use jacketed reactors with controlled cooling (e.g., −10°C) to maintain exothermic reactions. Pilot-scale silica gel chromatography may require switching to flash chromatography with automated fraction collection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.